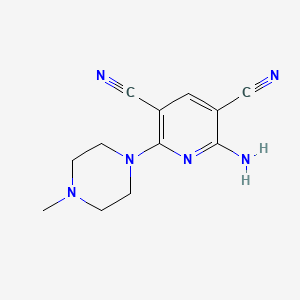

2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile

Description

Properties

IUPAC Name |

2-amino-6-(4-methylpiperazin-1-yl)pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6/c1-17-2-4-18(5-3-17)12-10(8-14)6-9(7-13)11(15)16-12/h6H,2-5H2,1H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIDDXJEFGHYOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C(=N2)N)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has been investigated for its potential as a pharmacologically active substance. Its structure suggests it may interact with various biological targets, particularly in the central nervous system. Research indicates that derivatives of pyridine compounds can serve as selective ligands for adenosine receptors, which are crucial in treating cardiovascular disorders and other diseases such as diabetes and cancer .

Case Studies

- Adenosine Receptor Modulation : Studies have shown that compounds similar to 2-amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile exhibit significant activity at adenosine receptors, thus holding promise for therapeutic applications in ischemic conditions and inflammatory diseases .

- Dopamine Receptor Affinity : Research has demonstrated that related compounds can inhibit dopamine receptor binding, suggesting potential use in treating neurological disorders .

Biological Research

In Vitro Studies

The compound has been tested for its biological activity against various microbial strains. In vitro assays have shown promising antibacterial and antifungal properties, indicating its potential use in developing new antimicrobial agents .

Molecular Docking Studies

Computational studies involving molecular docking have revealed that 2-amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile and its derivatives can form stable interactions with target proteins, enhancing their potential as drug candidates .

Material Science

Synthesis of New Materials

The compound can be utilized in the synthesis of novel materials with specific properties. Its unique structure allows it to be incorporated into polymers or other matrices for applications in electronics or sensors .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Adenosine receptor modulation | Potential treatment for cardiovascular disorders |

| Dopamine receptor affinity | Possible applications in neurological disorders | |

| Biological Research | Antibacterial and antifungal activity | Effective against S. aureus and E. coli |

| Molecular docking studies | Good interactions with target proteins | |

| Material Science | Synthesis of novel materials | Incorporation into polymers for electronics |

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

2-Amino-4-(4-cyanophenyl)-6-(4-methylphenylsulfanyl)-3,5-pyridinedicarbonitrile (5a)

- Substituents: 4-cyanophenyl at position 4 and 4-methylphenylsulfanyl at position 6.

- The cyanophenyl group increases steric bulk compared to the methylpiperazino group in the target compound.

- Synthesis: Synthesized via a one-pot multicomponent reaction with 83% yield under mild conditions (40°C, ethanol) .

2,6-Dichloro-4-phenyl-3,5-pyridinedicarbonitrile (Pyridinitril)

- Substituents : Chlorine atoms at positions 2 and 6, phenyl at position 3.

- Key Differences: Chlorine substituents are electron-withdrawing, reducing the electron density of the pyridine ring compared to the electron-donating methylpiperazino group in the target compound. This may alter reactivity in nucleophilic substitution reactions .

2-Amino-6-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-3,5-pyridinedicarbonitrile

- Substituents: A halogenated pyridinyl-piperazino group at position 6.

- Key Differences: The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, making this compound more suited for pharmaceutical applications than the methylpiperazino variant. However, its synthesis is complex, with discontinuation reported in commercial catalogs .

Physicochemical Properties

Biological Activity

2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile (CAS No. 154124-65-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₄N₆

- Molar Mass : 242.28 g/mol

- Density : 1.33 g/cm³ (predicted)

- Boiling Point : 485.6 °C (predicted)

- pKa : 6.63 (predicted)

These properties indicate that the compound is a nitrogen-rich heterocycle, which is often associated with various biological activities.

Pharmacological Activity

Research has indicated that compounds similar to 2-amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile exhibit a range of biological activities:

- Antimicrobial Activity :

-

Anticancer Properties :

- The antiproliferative effects of related compounds have been documented in various cancer cell lines. For example, studies on pyridine derivatives have shown inhibition of cell proliferation in breast, colon, and lung cancer models . The mechanism of action may involve interference with cellular signaling pathways or induction of apoptosis.

- Anti-inflammatory Effects :

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 2-amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile:

The mechanisms underlying the biological activities of 2-amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile and its derivatives appear to be multifaceted:

- Enzyme Inhibition : Many compounds exert their effects by inhibiting key enzymes involved in metabolic pathways.

- Receptor Modulation : The ability to act as antagonists or agonists at specific receptors can lead to altered cellular responses.

- Cell Cycle Interference : Some compounds induce apoptosis or cell cycle arrest in cancer cells, contributing to their anticancer properties.

Q & A

Q. What are the optimal synthetic routes for 2-amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting pyridine dicarbonitrile derivatives with 4-methylpiperazine in a polar aprotic solvent (e.g., THF/EtOH) under reflux with triethylamine as a catalyst . Key parameters for optimization include:

- Catalyst : Sodium acetate (0.5 g) in acetic anhydride/acetic acid mixtures improves yield .

- Reflux Duration : 2–12 hours, monitored via TLC to track intermediate formation .

- Purification : Crystallization from DMF/water or ethanol yields pure products (57–95% yields) .

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., CN stretch at ~2,220 cm⁻¹, NH stretches at ~3,400–3,100 cm⁻¹) .

- NMR :

- ¹H NMR : Look for aromatic protons (δ 6.5–8.0 ppm), methylpiperazine signals (δ 2.2–3.5 ppm), and NH protons (exchangeable with D₂O) .

- ¹³C NMR : Confirm nitrile carbons (~110–120 ppm) and carbonyl/aromatic carbons .

- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 386–412 [M⁺]) and fragmentation patterns .

Q. What solvents and reagents are critical for its stability during synthesis?

- Methodological Answer :

- Solvents : Acetic anhydride/acetic acid for condensation reactions , THF/EtOH for nucleophilic substitutions .

- Stabilizers : Sodium ethoxide or triethylamine prevents protonation of reactive intermediates .

- Storage : Store in anhydrous conditions to prevent hydrolysis of nitrile groups .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data (e.g., unexpected peaks in ¹H NMR)?

- Methodological Answer :

- Step 1 : Compare with literature data for analogous compounds (e.g., pyridinedicarbonitriles with piperazine substituents) .

- Step 2 : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals, particularly in aromatic/heterocyclic regions .

- Step 3 : Verify purity via HPLC or elemental analysis to rule out byproducts .

Q. What strategies are effective for improving low yields in multi-step syntheses?

- Methodological Answer :

- Intermediate Isolation : Purify intermediates (e.g., thiouracil derivatives) before proceeding to subsequent steps .

- Catalyst Screening : Test alternatives to sodium acetate, such as DBU or DMAP, to enhance reactivity .

- Temperature Control : Optimize reflux times (e.g., 12 hours for cyclization steps vs. 2 hours for condensations) .

Q. How can bioactivity assays (e.g., antimicrobial or kinase inhibition) be designed for this compound?

- Methodological Answer :

- Assay Design :

- Microbial Strains : Use Staphylococcus aureus or E. coli for antimicrobial testing, with ampicillin as a positive control .

- Kinase Assays : Employ fluorescence-based ADP-Glo™ kits to measure inhibition of target kinases .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values .

- Negative Controls : Include solvents (e.g., DMSO) to rule out nonspecific effects .

Q. What computational methods are suitable for predicting its binding affinity to adenosine receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with receptor structures (e.g., PDB ID 4UWH) to model interactions with the pyridine core and piperazine side chain .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing CN groups) on binding using MOE or Schrödinger .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Methodological Answer :

- Purity Check : Re-crystallize the compound from alternative solvents (e.g., DCM/hexane vs. ethanol) .

- Thermal Analysis : Perform DSC to detect polymorphic transitions or decomposition events .

- Literature Comparison : Cross-reference with analogs (e.g., 2-amino-6-[(imidazolylmethyl)sulfanyl]pyridines, mp 246–269°C) .

Q. What steps can mitigate conflicting bioactivity results across replicate studies?

- Methodological Answer :

- Standardize Protocols : Use identical cell lines, serum batches, and incubation times .

- Blind Experiments : Assign sample IDs randomly to eliminate bias .

- Structural Confirmation : Re-analyze compound integrity via LC-MS post-assay to rule out degradation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyridinedicarbonitrile Derivatives

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Triethylamine (5–10 mol%) | |

| Solvent | THF/EtOH (1:1) | |

| Reaction Time | 2–12 hours (reflux) | |

| Yield Range | 57–95% |

Q. Table 2. Common Analytical Techniques for Structural Confirmation

| Technique | Diagnostic Signals | Reference |

|---|---|---|

| IR | CN (2,200 cm⁻¹), NH (3,400 cm⁻¹) | |

| ¹H NMR | Aromatic H (δ 6.5–8.0 ppm), CH₃ (δ 2.2–2.4 ppm) | |

| MS | Molecular ion peaks (m/z 386–412) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.